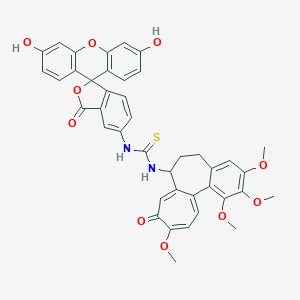

Fluorescein colchicine

Content Navigation

Fluorescein-colchicine is a fluorescent probe targeting the colchicine-binding site on tubulin dimers. Its binding-induced fluorescence quenching enables high-throughput competitive displacement screening of novel antimitotic agents.

- Displacement assays: Quantify Kd via APCE or HTS format.

- Endpoint cell imaging: Mitotic arrest comparable to unlabeled colchicine.

- Validated tool: Not interchangeable with paclitaxel probes.

Supplied with QC documentation and cold-chain shipping for research use.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

Fluorescein colchicine is a fluorescent derivative of the microtubule-depolymerizing agent colchicine. It is designed to function as a probe for studying the colchicine-binding site on tubulin, a critical target in cancer research and cell biology [REFS-1, REFS-2]. By covalently linking a fluorescein moiety to a colchicine precursor, this compound enables fluorescence-based detection methods for tubulin localization and, more specifically, for assays involving competitive binding at the colchicine site [3]. While it retains the fundamental biological activity of its parent compound, its utility and interpretation require an understanding of how the fluorescent tag modifies its binding properties and experimental handling [4].

Research Fit

References

- [1] Stadler, J., & Franke, W. W. (1974). The synthesis of a fluorescent colchicine derivative permits the localization of colchicine-binding receptors in cells. *The Journal of Cell Biology*, 60(1), 297-303.

- [2] Zhou, Y., Jia, Y., & Liu, M. (2019). Determining the affinity of anti-mitotic compounds binding to colchicine binding site of tubulin by affinity probe capillary electrophoresis. *Journal of Chromatography A*, 1603, 337-343.

- [3] Perez-Ramirez, B., et al. (2014). Synthesis and characterization of BODIPY-labeled colchicine. *Medicinal Chemistry Communications*, 5(8), 1145-1150.

- [4] Engh, A. M., et al. (1999). Quantitative characterization of the binding of fluorescently labeled colchicine to tubulin in vitro using fluorescence correlation spectroscopy. *Biochemistry*, 38(16), 5314-5320.

Substituting this compound with unlabeled colchicine is not viable for fluorescence-based applications, as the fluorophore is essential for detection. More importantly, Fluorescein colchicine is not directly interchangeable with other fluorescent tubulin probes, such as those based on paclitaxel or alternative dyes like BODIPY. Paclitaxel-based probes target a different binding site on assembled microtubules, whereas Fluorescein colchicine specifically targets the colchicine-binding site on tubulin dimers [1]. Furthermore, compared to newer BODIPY-colchicine derivatives, Fluorescein colchicine exhibits distinct handling properties, including pH sensitivity and faster photobleaching, that make it suitable for specific endpoint assays rather than long-term live-cell imaging [2]. Its unique property of fluorescence quenching upon binding makes it a specialized tool for competitive displacement assays, a function not shared by all other fluorescent colchicine analogs [3].

Substitution Risk

References

- [1] Bhattacharyya, B., & Wolff, J. (1974). Promotion of fluorescence upon binding of colchicine to tubulin. *Proceedings of the National Academy of Sciences*, 71(7), 2627-2631.

- [2] Perez-Ramirez, B., et al. (2014). Synthesis and characterization of BODIPY-labeled colchicine. *Medicinal Chemistry Communications*, 5(8), 1145-1150.

- [3] Engh, A. M., et al. (1999). Quantitative characterization of the binding of fluorescently labeled colchicine to tubulin in vitro using fluorescence correlation spectroscopy. *Biochemistry*, 38(16), 5314-5320.

Binding Affinity vs. Unlabeled Colchicine

The addition of the fluorescein moiety significantly alters the binding affinity for tubulin compared to the parent compound. While unlabeled colchicine binds to tubulin with high affinity, reflected by a dissociation constant (Kd) of approximately 0.31 µM (derived from Ka of 3.2 µM⁻¹) [1], studies on fluorescein-colchicine derivatives report a much weaker binding, with Kd values in the range of 22 µM to 57 µM [REFS-2, REFS-3]. This represents a nearly 70- to 180-fold reduction in binding affinity.

| Evidence Dimension | Binding Affinity to Tubulin (Kd) |

| Target Compound Data | ~22 µM - 57 µM |

| Comparator Or Baseline | Unlabeled Colchicine: ~0.31 µM |

| Quantified Difference | ~70- to 180-fold weaker affinity than unlabeled colchicine |

| Conditions | In vitro binding assays with purified tubulin at 37°C. |

A buyer must account for the lower affinity by using higher concentrations to saturate the binding site, which impacts experimental cost and the potential for off-target effects.

Fluorescence Quenching for Competitive Binding Assays

Unlike a simple reporter that fluoresces upon binding, Fluorescein colchicine's fluorescence is strongly quenched when it occupies the authentic colchicine-binding site on tubulin [1]. This characteristic is a key functional feature, not a limitation. It forms the basis of displacement assays where the presence of an unlabeled competitor prevents Fluorescein colchicine from binding, thereby preventing fluorescence quenching and resulting in a measurable increase in signal. This enables the quantification of the binding affinity of unlabeled test compounds.

| Evidence Dimension | Fluorescence Behavior upon Binding to Colchicine Site |

| Target Compound Data | Fluorescence is strongly quenched |

| Comparator Or Baseline | Typical fluorescent probes: Fluorescence increases or is maintained upon binding |

| Quantified Difference | Qualitative functional inversion (signal loss vs. signal gain) |

| Conditions | In vitro spectrofluorometry experiments with purified tubulin. |

This compound is procured not just to visualize tubulin, but as a specific tool to screen for and characterize unlabeled compounds that target the colchicine site.

Handling Limitations vs. Newer Fluorophores

While effective for its designed purpose, Fluorescein colchicine has known operational limitations compared to newer-generation probes. Research aimed at developing improved probes explicitly identifies the fluorescein conjugate as being 'sensitive to photo-bleaching, highly pH sensitive, and has limited cellular permeability' [1]. These properties make it less suitable for long-term or time-lapse live-cell imaging experiments where photostability and robust cell entry are critical. In contrast, probes using BODIPY dyes were developed to overcome these specific handling and processability issues [1].

| Evidence Dimension | Probe Stability and Usability |

| Target Compound Data | Sensitive to photobleaching, pH sensitive, limited cell permeability |

| Comparator Or Baseline | BODIPY-labeled colchicine: Developed specifically for improved stability and permeability |

| Quantified Difference | Qualitative difference in suitability for demanding imaging applications |

| Conditions | Context of developing probes for long-term live-cell fluorescence microscopy. |

This evidence guides procurement towards the correct application, positioning Fluorescein colchicine for endpoint assays or competitive binding assays, while steering users requiring high photostability towards alternative probes.

Screening for Colchicine-Site Inhibitors

This compound is the right choice for competitive displacement assays to identify and quantify the binding of new, unlabeled small molecules to the colchicine site on tubulin. The fluorescence quenching mechanism provides a clear signal response as the probe is displaced by a test compound, making it suitable for medium- to high-throughput screening campaigns in drug discovery [1].

Affinity Determination by Separation Techniques

Fluorescein colchicine serves as a validated affinity probe in advanced analytical methods like Affinity Probe Capillary Electrophoresis (APCE). In this context, it enables the precise determination of dissociation constants (Kd) for new antimitotic compounds by measuring the ratio of free versus tubulin-bound probe in the presence of a competitor [2].

Endpoint Analysis of Microtubule Disruption

For studies requiring a fluorescent confirmation of microtubule network disruption in fixed cells, this probe is a viable option. Its use is supported by early studies demonstrating its biological activity is comparable to unlabeled colchicine for mitotic arrest [3]. This application is most appropriate where the known limitations in photostability and permeability are not critical factors, such as in single-timepoint, fixed-cell immunofluorescence-style workflows.

Application Fit

References

- [1] Engh, A. M., et al. (1999). Quantitative characterization of the binding of fluorescently labeled colchicine to tubulin in vitro using fluorescence correlation spectroscopy. *Biochemistry*, 38(16), 5314-5320.

- [2] Zhou, Y., Jia, Y., & Liu, M. (2019). Determining the affinity of anti-mitotic compounds binding to colchicine binding site of tubulin by affinity probe capillary electrophoresis. *Journal of Chromatography A*, 1603, 337-343.

- [3] Clark, J. I., & Garland, D. (1978). Fluorescein colchicine. Synthesis, purification, and biological activity. *The Journal of Cell Biology*, 76(3), 619-627.

XLogP3

Explore Compound Types